molecular formula C11H12ClNO4 B8803808 Tert-butyl 2-chloro-4-nitrobenzoate CAS No. 250790-05-7

Tert-butyl 2-chloro-4-nitrobenzoate

Cat. No.: B8803808
CAS No.: 250790-05-7
M. Wt: 257.67 g/mol
InChI Key: AWGXKDKZWXJTFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 2-chloro-4-nitrobenzoate is an aromatic ester derivative featuring a tert-butyl ester group, a chloro substituent at the 2-position, and a nitro group at the 4-position of the benzene ring. The tert-butyl group enhances steric bulk and stability, making it useful in synthetic intermediates, while the electron-withdrawing nitro and chloro groups influence reactivity and biological activity .

Properties

CAS No.

250790-05-7

Molecular Formula

C11H12ClNO4

Molecular Weight

257.67 g/mol

IUPAC Name

tert-butyl 2-chloro-4-nitrobenzoate

InChI

InChI=1S/C11H12ClNO4/c1-11(2,3)17-10(14)8-5-4-7(13(15)16)6-9(8)12/h4-6H,1-3H3

InChI Key

AWGXKDKZWXJTFT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table compares tert-butyl 2-chloro-4-nitrobenzoate with key structural analogs:

Compound Name Substituents Molecular Formula CAS Number Key Features
Ethyl 2-chloro-4-nitrobenzoate Ethyl ester, Cl (2), NO₂ (4) C₉H₈ClNO₄ 73097-02-6 Smaller ester group; used in lab synthesis and manufacturing .
tert-Butyl 3-methoxy-4-nitrobenzoate tert-Butyl ester, OCH₃ (3), NO₂ (4) C₁₂H₁₅NO₅ 123330-91-6 Methoxy group enhances solubility; stable under standard conditions .
tert-Butyl 2-chloro-4-nitrophenylcarbamate tert-Butyl carbamate, Cl (2), NO₂ (4) C₁₁H₁₃ClN₂O₄ 1060801-16-2 Carbamate functional group; potential pharmaceutical intermediate .
2-Chloro-5-nitrobenzoate (anion) Cl (2), NO₂ (5) C₇H₃ClNO₄⁻ N/A Nitro at 5-position; used in ethanolammonium salts for biological activity .

Key Observations :

  • Ester vs.
  • Substituent Position : Moving the nitro group from the 4- to 5-position (as in 2-chloro-5-nitrobenzoate) may reduce steric hindrance and modify electronic effects, impacting reactivity in synthesis .
  • Functional Groups : Methoxy substituents (e.g., in CAS 123330-91-6) increase polarity and solubility, whereas chloro groups enhance electrophilicity .

Physical and Chemical Properties

Property This compound (Inferred) Ethyl 2-Chloro-4-Nitrobenzoate tert-Butyl 3-Methoxy-4-Nitrobenzoate
Stability Stable under standard conditions Likely stable Stable; sensitive to heat/shock
Reactivity Hydrolyzes under strong acids/oxidizers Reactive in ester hydrolysis Decomposes under extreme conditions
Solubility Low (tert-butyl group reduces polarity) Moderate (ethyl ester) Higher (methoxy enhances polarity)

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